Isocucurbitacin D

Übersicht

Beschreibung

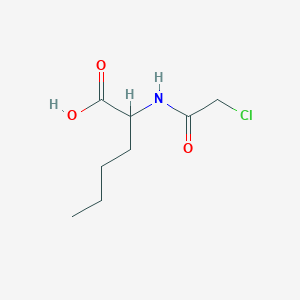

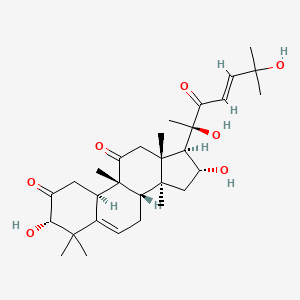

Isocucurbitacin D is a compound recognized for its antitumor properties . It is primarily present in the plant kingdom, especially in the Cucurbitaceae family .

Synthesis Analysis

The synthesis of Isocucurbitacin D involves several key genes and metabolites. A study on Luffa (Luffa acutangula) revealed that Bi, cytochromes P450s (CYP450s), and acyltransferase (ACT) of the cucurbitacin biosynthesis pathway, were significantly up-regulated . The levels of Isocucurbitacin D were significantly higher in bitter Luffa compared to non-bitter Luffa .Wissenschaftliche Forschungsanwendungen

Natural Occurrence and Structural Identification

- Natural Occurrence in Cucurbita texana : Isocucurbitacin D was identified among other cucurbitacins isolated from the fruits of Cucurbita texana. This study provided insights into the natural occurrence and biosynthesis of isocucurbitacins, suggesting they occur naturally and are biosynthesized ahead of normal cucurbitacins (Halaweish, 2004).

Therapeutic Potential and Applications

Cytotoxic Properties and Drug Discovery : A study investigating Bryonia cretica revealed the binding of isocucurbitacin D to cofilin, a target protein, and demonstrated its cytotoxic effects on human fibrosarcoma cell lines. This supports its potential application in drug discovery, especially in cancer research (Nakashima et al., 2022).

Anticancer Effects on Endometrial and Ovarian Cancer Cells : Research on cucurbitacin D, closely related to isocucurbitacin D, showed promising effects in inhibiting growth and inducing apoptosis in human endometrial and ovarian cancer cells. This suggests potential applications in developing treatments for these cancers (Ishii et al., 2013).

Anti-Cancer Activity in Cervical Cancer : Another study on cucurbitacin D highlighted its potent anti-cancer effects against cervical cancer, both in vitro and in vivo. This research underscores the potential of cucurbitacins, including isocucurbitacin D, in cervical cancer therapy (Sikander et al., 2016).

Inhibition of NF-κB Activation and Apoptosis Induction : A study investigating the effects of cucurbitacin D on NF-κB activation and apoptosis induction suggests potential therapeutic applications in cancer treatment, including lung cancer (Yang, 2021).

Impeding Gastric Cancer Cell Survival : Research on cucurbitacin D demonstrated its ability to impede gastric cancer cell survival by modulating various signaling pathways, indicating potential applications in gastric cancer treatment (Zhang et al., 2018).

Wirkmechanismus

Isocucurbitacin D exhibits its antitumor effects by causing cell cycle arrest at the G2/M phase, inducing apoptosis, and increasing intracellular ROS production in certain cell lines. It suppresses cyclin B1, phospho-cdc2, and phospho-cdc25c, while upregulating the expression of p21, a cyclin/CDK complex inhibitor .

Zukünftige Richtungen

Cucurbitacins, including Isocucurbitacin D, offer a promising avenue for future cancer treatment strategies. Their diverse mechanisms of action make them attractive candidates for further investigation . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .

Eigenschaften

IUPAC Name |

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17,19-20,23-24,32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPSEMFPAVSKJO-DJMAWCNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocucurbitacin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

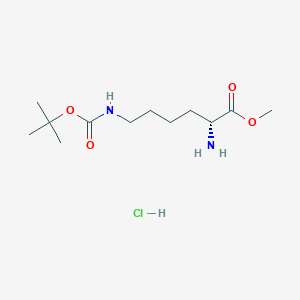

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)

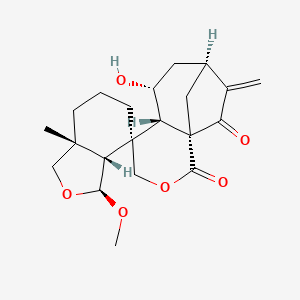

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

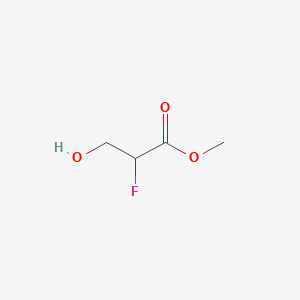

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)